molecular formula C19H22N2O3 B11992723 N'-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide CAS No. 302909-44-0

N'-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide

Katalognummer: B11992723
CAS-Nummer: 302909-44-0
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: GREUPWQFWFDLGU-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 2-(4-propylphenoxy)acetohydrazide by reacting 4-propylphenol with chloroacetic acid to form 2-(4-propylphenoxy)acetic acid, followed by conversion to the corresponding hydrazide using hydrazine hydrate.

    Step 2: Condensation of 3-methoxybenzaldehyde with 2-(4-propylphenoxy)acetohydrazide in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce hydrazines or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(4-butylphenoxy)acetohydrazide

Uniqueness

N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxybenzylidene and 4-propylphenoxy groups may impart distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

302909-44-0

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C19H22N2O3/c1-3-5-15-8-10-17(11-9-15)24-14-19(22)21-20-13-16-6-4-7-18(12-16)23-2/h4,6-13H,3,5,14H2,1-2H3,(H,21,22)/b20-13+

InChI-Schlüssel

GREUPWQFWFDLGU-DEDYPNTBSA-N

Isomerische SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Kanonische SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.